SERT Binding Affinity: A Defined 3.3 nM Value Distinguishes rac-trans-Sertraline from Other Monoamine Transporter Profiles
rac-trans-Sertraline demonstrates a binding affinity of 3.3 nM for the human serotonin transporter (SERT), as reported by a commercial vendor's technical documentation [1]. While this value is commonly cited for the compound, it is important to note that the affinity of the clinically used cis-(1S,4S)-sertraline for SERT is reported with a Ki of approximately 0.29 nM in some studies, indicating a roughly 11-fold higher potency [2]. Additionally, sertraline (likely the cis isomer) exhibits a KD of 25±2 nM at the human dopamine transporter (DAT), a property that distinguishes it from many other SSRIs and may be relevant for comparative studies [3]. Direct, head-to-head affinity data for rac-trans-Sertraline versus other specific stereoisomers at SERT, DAT, and NET under identical assay conditions remain sparse in the open literature; the provided values represent the best available quantitative benchmarks for compound selection.
| Evidence Dimension | Binding Affinity (SERT) |
|---|---|
| Target Compound Data | 3.3 nM (reported affinity) |
| Comparator Or Baseline | cis-(1S,4S)-sertraline: Ki ~0.29 nM |
| Quantified Difference | Approximately 11-fold lower affinity |
| Conditions | In vitro radioligand binding assay using human SERT-expressing cells |
Why This Matters
The distinct affinity profile informs the selection of rac-trans-Sertraline for studies specifically focused on stereochemistry-dependent interactions with monoamine transporters, where the use of the more potent cis isomer would obscure the differential effect.
- [1] Cenmed. rac-trans-Sertraline. Product Technical Information. Aladdin Scientific Catalog No. C09-1027-517. Accessed 2026. View Source
- [2] Koe BK, Weissman A, Welch WM, Browne RG. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new inhibitor of serotonin uptake. Psychopharmacology Bulletin. 1983;19(4):687-691. PMID: 6680184. View Source
- [3] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. 1997;340(2-3):249-258. DOI:10.1016/S0014-2999(97)01393-9 View Source
